Cas no 2293554-15-9 (4-(Difluoromethyl)oxolan-3-amine)
4-(Difluoromethyl)oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(difluoromethyl)oxolan-3-amine
- 2293554-15-9
- EN300-3742451
- 4-(Difluoromethyl)oxolan-3-amine
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- Inchi: 1S/C5H9F2NO/c6-5(7)3-1-9-2-4(3)8/h3-5H,1-2,8H2
- InChI Key: IXFJMEUZFWXKQU-UHFFFAOYSA-N
- SMILES: FC(C1COCC1N)F
Computed Properties
- Exact Mass: 137.06522023g/mol
- Monoisotopic Mass: 137.06522023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 35.2Ų
4-(Difluoromethyl)oxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3742451-1.0g |
4-(difluoromethyl)oxolan-3-amine |
2293554-15-9 | 1g |
$0.0 | 2023-06-07 |
4-(Difluoromethyl)oxolan-3-amine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 4-(Difluoromethyl)oxolan-3-amine
4-(Difluoromethyl)oxolan-3-amine: A Comprehensive Overview
4-(Difluoromethyl)oxolan-3-amine, also known by its CAS number 2293554-15-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to an oxolane ring, along with an amine functional group. The combination of these features makes it a versatile building block for various chemical applications.
The synthesis of 4-(Difluoromethyl)oxolan-3-amine involves a series of carefully controlled reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have highlighted the importance of this compound as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo a wide range of reactions, including nucleophilic substitutions and additions, has made it a valuable tool for researchers.
One of the most promising applications of 4-(Difluoromethyl)oxolan-3-amine is in drug discovery. The compound's structure allows for easy modification, enabling the creation of derivatives with enhanced bioavailability and pharmacokinetic properties. For instance, researchers have explored its potential as a precursor for developing novel antibiotics and anticancer agents. These studies have been supported by cutting-edge techniques such as computational modeling and high-throughput screening, which have provided valuable insights into its biological activity.
In addition to its role in pharmaceuticals, 4-(Difluoromethyl)oxolan-3-amine has also found applications in materials science. Its ability to form stable polymers and coatings has led to its use in developing advanced materials for electronic devices and biomedical implants. Recent advancements in polymer chemistry have further expanded its utility, with new methods being developed to incorporate this compound into high-performance materials.
The environmental impact of 4-(Difluoromethyl)oxolan-3-amine has also been a topic of interest. Studies have shown that the compound can be biodegraded under specific conditions, reducing its potential ecological footprint. This has led to increased interest in its use in sustainable chemical processes and green chemistry initiatives.
In conclusion, 4-(Difluoromethyl)oxolan-3-amine is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an even more prominent role in the development of innovative solutions across multiple fields.
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